molecular formula C7H13ClN2 B3027710 2-(1-Aminocyclopentyl)acetonitrile hydrochloride CAS No. 1363405-41-7

2-(1-Aminocyclopentyl)acetonitrile hydrochloride

Cat. No. B3027710
CAS RN: 1363405-41-7
M. Wt: 160.64
InChI Key: MAFFUDHWXNCVQO-UHFFFAOYSA-N
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Description

“2-(1-Aminocyclopentyl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1363405-41-7 and a linear formula of C7H13ClN2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “2-(1-Aminocyclopentyl)acetonitrile hydrochloride” can be represented by the InChI code: 1S/C7H12N2.ClH/c8-6-5-7(9)3-1-2-4-7;/h1-5,9H2;1H . This indicates that the compound consists of a cyclopentyl ring with an amino group and an acetonitrile group attached to it, along with a hydrochloride ion.


Physical And Chemical Properties Analysis

“2-(1-Aminocyclopentyl)acetonitrile hydrochloride” is a solid compound with a molecular weight of 160.65 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Catalysis and Chemical Reactions

2-(1-Aminocyclopentyl)acetonitrile hydrochloride plays a role in chemical reactions as a catalyst or a reactant. For instance, it is involved in aminohalogenation processes using FeCl3 as a Lewis acid catalyst in acetonitrile, enabling efficient and selective chemical transformations (Li, Shi, Timmons, & Li, 2006). Such reactions are crucial for synthesizing various organic compounds.

Synthesis of Complex Molecules

This compound is utilized in the synthesis of complex molecules, including various derivatives and complexes. For example, it is involved in the synthesis of copper(II) amidine complexes, which have potential applications in cytotoxicity, DNA binding, and cleavage studies (Bera et al., 2019). Such studies contribute to our understanding of molecular interactions and can have implications in medicinal chemistry.

Environmental Analysis

2-(1-Aminocyclopentyl)acetonitrile hydrochloride is also significant in environmental analysis. For instance, its derivatives are used in developing methods for determining specific compounds in environmental samples, like water. This includes the determination of dissolved sewage components in water samples, highlighting its utility in environmental monitoring and analysis (Dawit, Williams, & Fitzsimons, 2001).

Electrochemical Applications

In electrochemical studies, this compound facilitates important reactions. For example, the acetonitrile anion, derived from it, is used in electrochemically initiated hydrocyanomethylation of N-heteroaryl-substituted azomethines, contributing to advancements in electrochemical synthesis techniques (Windeck, Hess, Steckhan, & Reck, 2006).

Analytical Chemistry

It finds use in analytical chemistry, particularly in the development and validation of analytical methodologies. For example, it is involved in the high-performance liquid chromatography ultraviolet detection method for the quantitative determination of various compounds, highlighting its role in enhancing analytical precision and accuracy (Onofre et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(1-aminocyclopentyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-6-5-7(9)3-1-2-4-7;/h1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFFUDHWXNCVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363405-41-7
Record name Cyclopentaneacetonitrile, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363405-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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